
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Chloro-3-methylpyridin-1-oxide or CMPO. It is a chelating agent that is used in the separation and purification of rare earth elements and actinides. CMPO has shown promising results in scientific research, and its unique properties make it a valuable compound for further exploration.
Mecanismo De Acción
The mechanism of action of CMPO involves its ability to form stable complexes with metal ions. This property makes it an effective chelating agent for the separation and purification of rare earth elements and actinides. In medical research, CMPO has been shown to inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms.
Efectos Bioquímicos Y Fisiológicos
CMPO has been shown to have low toxicity and minimal side effects in laboratory experiments. It is rapidly metabolized and excreted from the body, making it a safe and effective compound for further exploration. In medical research, CMPO has been shown to have potential applications in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CMPO in laboratory experiments include its high selectivity and efficiency in separating and purifying rare earth elements and actinides. Its low toxicity and minimal side effects also make it a safe and effective compound for further exploration. However, the limitations of using CMPO include its high cost and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several future directions for research on CMPO, including its potential applications in medical research, environmental remediation, and nuclear fuel reprocessing. In medical research, CMPO may have applications in the treatment of cancer and other diseases. In environmental remediation, CMPO may be used to remove heavy metals and other pollutants from contaminated soil and water. In nuclear fuel reprocessing, CMPO may be used to improve the efficiency and safety of the process. Further research is needed to explore these potential applications and optimize the synthesis and use of CMPO.
Métodos De Síntesis
The synthesis of CMPO involves the reaction of 4-chloro-3-methylpyridine with hydrogen peroxide in the presence of a catalyst. The process is usually carried out under controlled conditions, and the yield of the compound can be optimized by adjusting the reaction parameters.
Aplicaciones Científicas De Investigación
CMPO has been extensively studied for its potential applications in various fields, including nuclear fuel reprocessing, environmental remediation, and medical research. In nuclear fuel reprocessing, CMPO is used as a solvent extraction agent to separate and purify rare earth elements and actinides from spent nuclear fuel. In environmental remediation, CMPO can be used to remove heavy metals and other pollutants from contaminated soil and water. In medical research, CMPO has shown promising results as a potential therapeutic agent for the treatment of cancer and other diseases.
Propiedades
Número CAS |
108004-93-9 |
|---|---|
Nombre del producto |
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide |
Fórmula molecular |
C6H6ClNO2 |
Peso molecular |
159.57 g/mol |
Nombre IUPAC |
3-chloro-1-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C6H6ClNO2/c1-4-6(7)5(9)2-3-8(4)10/h2-3,10H,1H3 |
Clave InChI |
DTRFWUYAZPSHFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=CN1O)Cl |
SMILES canónico |
CC1=C(C(=O)C=CN1O)Cl |
Sinónimos |
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




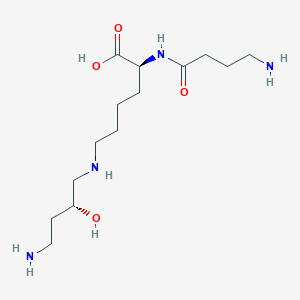

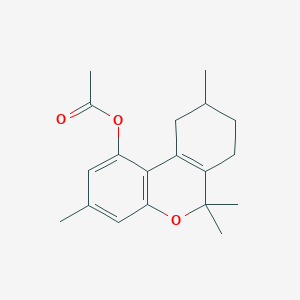



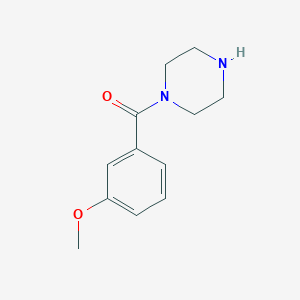
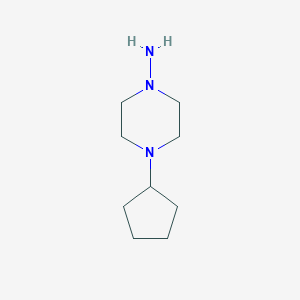
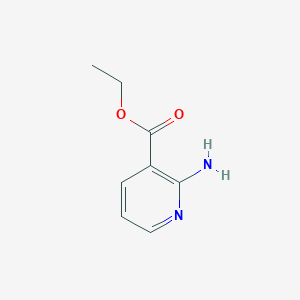
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)
![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)
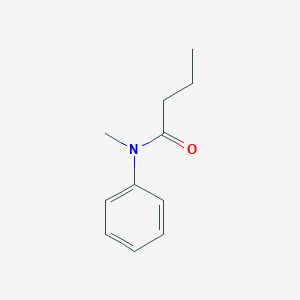
![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)